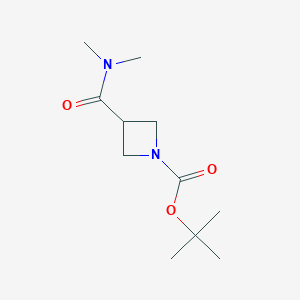
Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate
Cat. No. B8208122
M. Wt: 228.29 g/mol
InChI Key: XECJYEGBYOWSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871934B2
Procedure details


Under a nitrogen atmosphere, triethylamine (1.2 ml) was added to a mixture of 1-(t-butyloxycarbonyl)-azetidine-3-carboxylic acid (0.804 g), dimethylamine hydrochloride (0.489 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.997 g), 1-hydroxybenzotriazole hydrate (0.796 g), and dimethylformamide (8 ml), and the mixture was stirred at room temperature for 3 days. To the reaction mixture was added ethyl acetate (30 ml), and the mixture was successively washed once with water, once with hydrochloric acid, once with water, twice with saturated aqueous sodium hydrogen carbonate and twice with water. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to give the title compound (0.364 g, 40%).

Quantity
0.804 g
Type
reactant
Reaction Step Two


Quantity
0.997 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:16][NH:17][CH3:18].Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1>C(OCC)(=O)C.CN(C)C=O.C(N(CC)CC)C>[CH3:16][N:17]([CH3:18])[C:12]([CH:10]1[CH2:11][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]1)=[O:14] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.804 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.489 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
0.997 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
0.796 g
|
|
Type
|
reactant
|
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the mixture was successively washed once with water, once with hydrochloric acid, once with water, twice with saturated aqueous sodium hydrogen carbonate and twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.364 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

